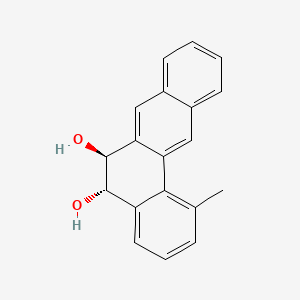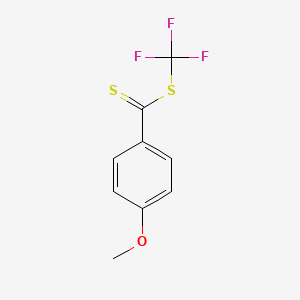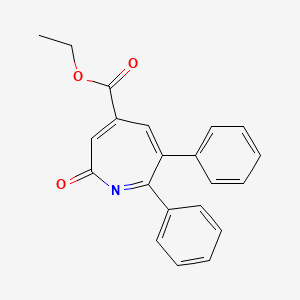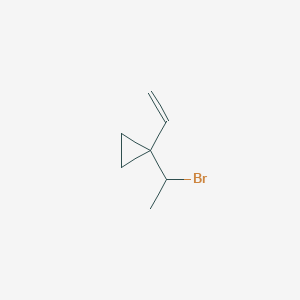![molecular formula C22H24N2 B14337554 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine) CAS No. 108772-31-2](/img/structure/B14337554.png)
3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with two N,N-dimethylprop-2-yn-1-amine groups attached at the 4,4’ positions, making it a versatile molecule in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) typically involves the coupling of a biphenyl derivative with N,N-dimethylprop-2-yn-1-amine. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine groups, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl dicarboxylic acids, while reduction can produce biphenyl diamines.
Wissenschaftliche Forschungsanwendungen
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.
Wirkmechanismus
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl derivative with similar structural features.
N,N-Dimethyl-2-propynylamine: A simpler amine with related functional groups.
Uniqueness
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) is unique due to its combination of a biphenyl core and N,N-dimethylprop-2-yn-1-amine groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from material science to medicinal chemistry.
Eigenschaften
| 108772-31-2 | |
Molekularformel |
C22H24N2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-[4-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]phenyl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C22H24N2/c1-23(2)17-5-7-19-9-13-21(14-10-19)22-15-11-20(12-16-22)8-6-18-24(3)4/h9-16H,17-18H2,1-4H3 |
InChI-Schlüssel |
HNXSYTVOWQSDPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)







